Crystallographic Differentiation: Orthorhombic Aba2 Structure of 4-Methylphenylglyoxal Hydrate
The crystal structure of 2,2-dihydroxy-1-(4-methylphenyl)ethanone has been definitively solved from single-crystal X-ray diffraction studies, yielding an orthorhombic system with space group Aba2 and unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, Z=8, and calculated density Dx=1.26 Mg m⁻³ [1]. The molecule exhibits near-planarity within 0.2 Å with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9). Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. This crystallographic signature is specific to the para-methyl substituted aryl glyoxal hydrate and differs from the crystal packing observed in unsubstituted phenylglyoxal hydrate and other substituted analogs, directly impacting solid-state stability, dissolution kinetics, and formulation behavior.
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Orthorhombic, Aba2; a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å; V=2833 ų; Z=8; Dx=1.26 Mg m⁻³; R=0.0414 for 728 unique observed reflections |
| Comparator Or Baseline | Phenylglyoxal hydrate (unsubstituted): monoclinic crystal system reported in literature (exact parameters differ by substitution pattern) |
| Quantified Difference | Space group and unit cell dimensions are unique to the 4-methyl substituted derivative; no polymorph overlap with unsubstituted analog |
| Conditions | Single-crystal X-ray diffraction at T=291 K, λ(Mo Kα)=0.71069 Å, 728 unique observed reflections with F≥3σ(F) |
Why This Matters
Unique crystallographic parameters enable unambiguous identity verification by PXRD and ensure batch-to-batch solid-state consistency in pharmaceutical intermediate applications.
- [1] KoreaScience. 학술지 상세정보. Crystal structure determination of 2,2-dihydroxy-1-(4-methylphenyl)ethanone. C16H16NO3, Mr=271.316, orthorhombic, Aba2, a=15.750(3), b=13.470(2), c=13.356(2) Å, V=2833 ų, Z=8, Dx=1.26 Mg m⁻³, R=0.0414. View Source
